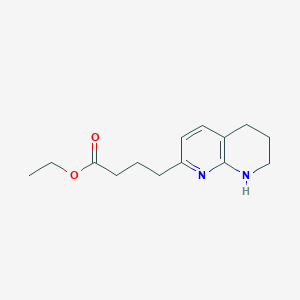![molecular formula C13H18BrNO B3113202 1-[2-(4-Bromo-2-methylphenoxy)ethyl]pyrrolidine CAS No. 193966-39-1](/img/structure/B3113202.png)
1-[2-(4-Bromo-2-methylphenoxy)ethyl]pyrrolidine
説明
“1-[2-(4-Bromo-2-methylphenoxy)ethyl]pyrrolidine” is a chemical compound with the molecular formula C13H18BrNO . It has an average mass of 284.192 Da and a monoisotopic mass of 283.057159 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolidine ring attached to a bromo-methylphenoxy group . The bromo-methylphenoxy group is a brominated phenyl ring with a methyl group and an ethoxy group attached .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources. Its molecular formula is C13H18BrNO, and it has an average mass of 284.192 Da .科学的研究の応用
Synthesis and Structural Analysis
- The compound has been utilized in the synthesis of complex organic structures, demonstrating its versatility in organic chemistry. For example, it can participate in intramolecular cycloaddition reactions, leading to the formation of compounds with unique ring structures, as seen in the synthesis of 3-Ethyl 2-methyl 8-bromo-2-phenyl-1,2,3,3a,4,9b-hexahydrochromeno[4,3-b]pyrrole-2,3-dicarboxylate (Long He, 2010). This showcases its potential in constructing complex molecular frameworks.
Chemical Reactions and Derivatives
- The compound is a key precursor in the formation of derivatives with potential biological activities. For instance, novel bromo-substituted derivatives have been synthesized through heterocondensation reactions, expanding the chemical diversity and potential applications of this compound in drug discovery (L. Sarbu et al., 2019).
Antimicrobial Activity
- Some derivatives synthesized from the compound have been evaluated for their antimicrobial properties, highlighting its relevance in the development of new antimicrobial agents. For example, 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile derivatives exhibited significant activity against a range of aerobic and anaerobic bacteria, suggesting potential applications in combating bacterial infections (A. Bogdanowicz et al., 2013).
Antioxidant and Anticholinergic Activities
- The compound has also been implicated in the synthesis of natural bromophenols with significant antioxidant and anticholinergic activities. These synthesized bromophenols demonstrated potent scavenging activities against radical species, suggesting potential therapeutic applications in oxidative stress-related conditions (Mohsen Rezai et al., 2018).
Radical Scavenging Activity
- Nitrogen-containing bromophenols derived from marine algae, structurally related to the compound , showed potent radical scavenging activity. This underscores the potential of such compounds in the development of natural antioxidant agents for food and pharmaceutical applications (Ke-kai Li et al., 2012).
特性
IUPAC Name |
1-[2-(4-bromo-2-methylphenoxy)ethyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-11-10-12(14)4-5-13(11)16-9-8-15-6-2-3-7-15/h4-5,10H,2-3,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGKOSCPGZHCMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


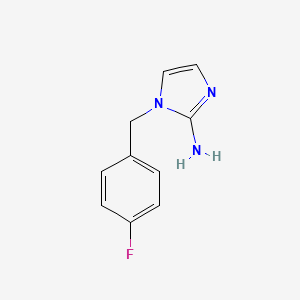
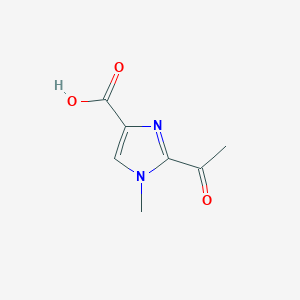
![1,4-Diazabicyclo[3.3.1]nonan-2-one](/img/structure/B3113135.png)
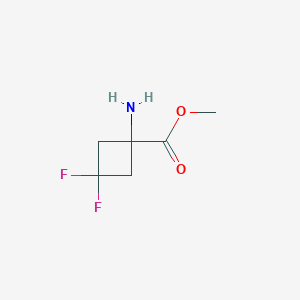
![2-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B3113158.png)
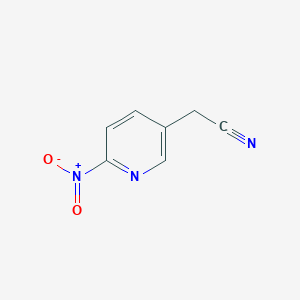
![3-Nitropyrazolo[1,5-a]pyridine](/img/structure/B3113170.png)
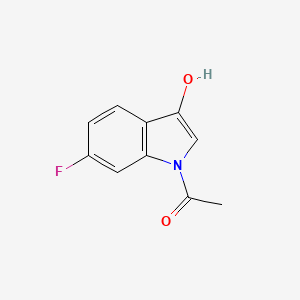
![Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate](/img/structure/B3113180.png)
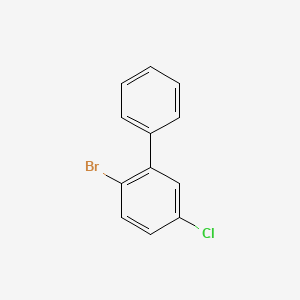
![2-[(2,5-Dimethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B3113186.png)
